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For Researchers, Scientists, and Drug Development Professionals

Introduction
Agarose gel electrophoresis is a fundamental technique used to separate macromolecules,

primarily DNA and RNA, based on their size. This method employs a porous agarose gel matrix

and an electric field to drive the negatively charged nucleic acid molecules towards a positive

electrode. The migration speed is inversely proportional to the logarithm of the molecule's size,

allowing for the effective separation of fragments of different lengths. ML016 is a novel, high-

sensitivity fluorescent nucleic acid stain designed for the visualization of DNA and RNA in

agarose gels. Its proprietary formulation offers enhanced signal-to-noise ratio and

photostability, making it an ideal choice for a wide range of applications, from routine screening

to sensitive downstream analyses in drug development and molecular biology research.

These application notes provide a detailed protocol for the use of ML016 in agarose gel

electrophoresis for the separation and visualization of DNA fragments. The protocol outlines the

preparation of the agarose gel, sample loading, electrophoresis, and visualization of nucleic

acids.

Experimental Protocols
Materials and Reagents

Agarose (electrophoresis grade)
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Running buffer: 1X TAE (Tris-acetate-EDTA) or 1X TBE (Tris-borate-EDTA) buffer

ML016 Nucleic Acid Stain (10,000X stock in DMSO)

DNA samples

6X DNA loading dye

DNA ladder (molecular weight marker)

Deionized water (dH₂O)

Electrophoresis chamber and power supply

Gel casting tray and combs

Microwave oven or heating plate

UV transilluminator or blue light documentation system

Protective eyewear and gloves

Preparation of 1% Agarose Gel (50 mL)
Measure Reagents: Weigh 0.5 g of agarose powder and add it to a 250 mL Erlenmeyer flask.

Add Buffer: Add 50 mL of 1X electrophoresis running buffer (TAE or TBE) to the flask.

Dissolve Agarose: Heat the mixture in a microwave oven for 1-2 minutes, swirling the flask

every 30 seconds, until the agarose is completely dissolved and the solution is clear.[1][2]

Cool the Solution: Let the agarose solution cool down to approximately 50-60°C. This is

crucial to prevent warping of the gel casting tray and to ensure the integrity of the ML016
stain.

Add ML016 Stain: Add 5 µL of ML016 (10,000X) to the molten agarose solution and swirl

gently to mix. This corresponds to a final concentration of 1X.
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Cast the Gel: Place the gel casting tray on a level surface and insert the comb. Pour the

molten agarose solution into the tray, ensuring there are no air bubbles.[2] If bubbles are

present, they can be removed with a clean pipette tip.

Solidify the Gel: Allow the gel to solidify at room temperature for 20-30 minutes. The gel will

become opaque once it has solidified.

Running the Agarose Gel
Assemble Electrophoresis Chamber: Once the gel has solidified, carefully remove the comb.

Place the gel casting tray containing the gel into the electrophoresis chamber.

Add Running Buffer: Fill the electrophoresis chamber with 1X running buffer until the gel is

completely submerged.

Prepare Samples: Mix your DNA samples and DNA ladder with 6X loading dye in a 5:1 ratio

(e.g., 5 µL of DNA sample with 1 µL of loading dye).

Load Samples: Carefully load the prepared DNA samples and DNA ladder into the wells of

the agarose gel.[3][4]

Run Electrophoresis: Connect the electrophoresis chamber to the power supply, ensuring the

electrodes are correctly oriented (DNA will migrate from the negative/black electrode to the

positive/red electrode).[2] Apply a constant voltage of 80-120 V and run the gel for 30-60

minutes, or until the dye front has migrated approximately 75-80% of the gel length.[1][3]

Visualize DNA: After electrophoresis is complete, turn off the power supply and carefully

remove the gel from the chamber. Place the gel on a UV transilluminator or a blue light

documentation system to visualize the DNA bands stained with ML016.

Data Presentation
The following tables provide a summary of recommended parameters and concentrations for

successful agarose gel electrophoresis using ML016.

Table 1: Recommended Agarose Gel Percentages for DNA Fragment Separation
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Agarose Gel Percentage (%)
Recommended DNA Fragment Size Range
(bp)

0.8 1,000 - 30,000

1.0 500 - 10,000

1.2 400 - 7,000

1.5 200 - 3,000

2.0 50 - 2,000

Table 2: Quantitative Parameters for Gel Preparation and Electrophoresis

Parameter Value Unit Notes

Agarose (for 1% gel) 0.5 g For a 50 mL gel

Running Buffer

Volume
50 mL For gel preparation

ML016 (10,000X)

Volume
5 µL For a 50 mL gel

DNA Sample Volume 1 - 10 µL

6X Loading Dye

Volume

1/5th of sample

volume
µL

Electrophoresis

Voltage
80 - 120 V

Run Time 30 - 60 min

Visualizations
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Visualization
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Caption: Workflow for Agarose Gel Electrophoresis using ML016.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1663239?utm_src=pdf-body-img
https://www.benchchem.com/product/b1663239?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Agarose Gel Matrix
Wells (Negative Electrode Side)

Large DNA Fragment

Small DNA Fragment

Positive Electrode Side

Slower Migration Faster Migration

Click to download full resolution via product page

Caption: Principle of DNA Separation by Size in Agarose Gel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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